molecular formula C14H22N2 B1386110 [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine CAS No. 1094828-99-5

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine

Cat. No. B1386110
CAS RN: 1094828-99-5
M. Wt: 218.34 g/mol
InChI Key: MSARTHKMBLJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, also known as EPM, is a versatile organic compound that has a variety of applications in the scientific research field. It is an alkylamine derivative of phenylmethanamine, which is a compound commonly used in laboratory experiments. EPM has been used in a variety of experiments, ranging from biochemistry to pharmacology. The compound has a wide range of applications due to its unique chemical structure, which allows it to interact with other molecules in a variety of ways.

Scientific Research Applications

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. The compound has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. Additionally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the toxicity of various compounds.

Mechanism of Action

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is an alkylamine derivative of phenylmethanamine, which is a compound commonly used in laboratory experiments. The compound has a unique chemical structure that allows it to interact with other molecules in a variety of ways. Specifically, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine can interact with neurotransmitters in the brain, such as dopamine and serotonin. Additionally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine can interact with enzymes in the body, such as cytochrome P450, which is responsible for metabolizing drugs.
Biochemical and Physiological Effects
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to increase the activity of the enzyme cytochrome P450, which is responsible for metabolizing drugs. Additionally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has been found to increase the release of dopamine and serotonin in the brain, which can have a variety of effects on behavior and mood. Finally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has been found to have anti-inflammatory effects, which can be beneficial in treating a variety of conditions.

Advantages and Limitations for Lab Experiments

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has several advantages for use in laboratory experiments. The compound is relatively stable, which makes it ideal for use in long-term experiments. Additionally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is relatively inexpensive, making it a cost-effective choice for laboratory research. However, there are also some limitations to using [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine in laboratory experiments. The compound is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine can be toxic if ingested, so it must be handled with care.

Future Directions

The use of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine in scientific research has a variety of potential future directions. One possible future direction is to further investigate the biochemical and physiological effects of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine on the body. Additionally, further research could be done to investigate the potential applications of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine in drug development and drug delivery. Finally, future research could focus on the use of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine in cancer research, as the compound has been found to have anti-tumor effects in some studies.

properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-13-8-5-6-10-16(13)14-9-4-3-7-12(14)11-15/h3-4,7,9,13H,2,5-6,8,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARTHKMBLJENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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